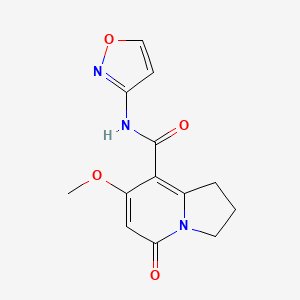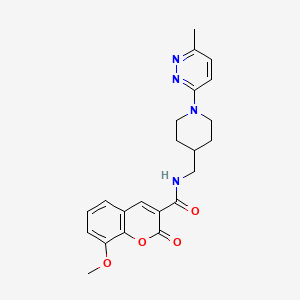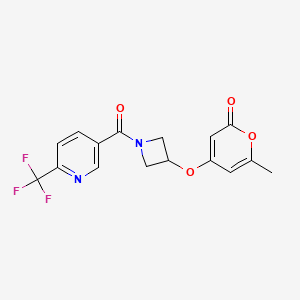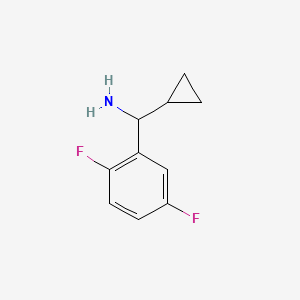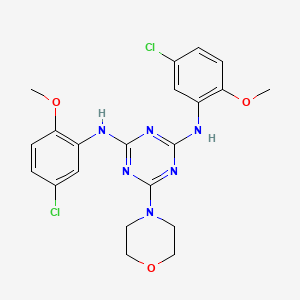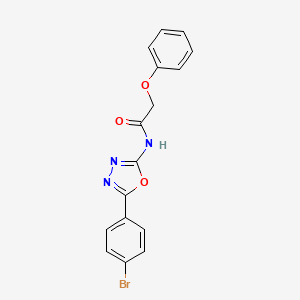
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s hard to provide an analysis of these properties .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Studies involving computational and pharmacological evaluations of 1,3,4-oxadiazole and related derivatives have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such compounds exhibit binding and moderate inhibitory effects across various assays, including affinity for COX-2 and 5-LOX, correlating to analgesic and anti-inflammatory effects. Moreover, specific derivatives have demonstrated antioxidant potential and potency in toxicity assessment and tumor inhibition, highlighting their potential as therapeutic agents in cancer research and pain management (Faheem, 2018).
Synthesis and Characterization for Pharmacological Screening
The synthesis and characterization of novel derivatives, including those with the 1,3,4-oxadiazole moiety, have led to the identification of compounds with significant pharmacological activities. These activities range from anticonvulsant properties to potential applications in treating various conditions. Such research underscores the importance of these compounds in developing new therapeutic agents (Shaharyar et al., 2016).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable efficacy against selected microbial species, highlighting their potential in developing new antimicrobial agents with low toxicity. The findings suggest the potential application of such derivatives in combating microbial infections, with specific compounds showing significant potency and low cytotoxicity, marking them as candidates for further biological screening and application trials (Gul et al., 2017).
Anti-bacterial Study
Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has provided insights into their biological activities, particularly their antibacterial properties. These studies contribute to our understanding of how structural variations in 1,3,4-oxadiazole derivatives influence their biological efficacy, thereby aiding in the design of novel antibacterial agents (Khalid et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTUHQZHKOOPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

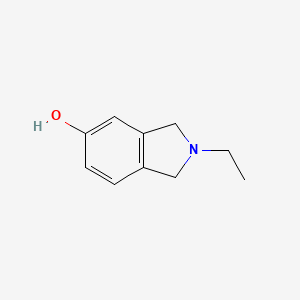
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)
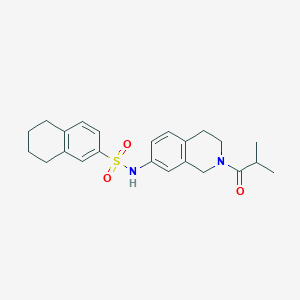
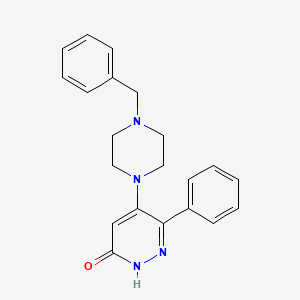
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2833076.png)
![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)
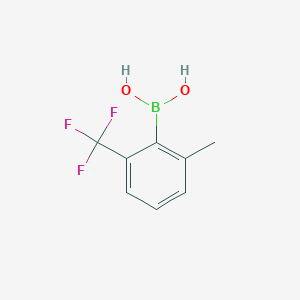
![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)
